molecular formula C17H18N2O3 B5160261 N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE

N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE

Cat. No.: B5160261
M. Wt: 298.34 g/mol
InChI Key: SYEUFXCQZNWNGO-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methoxy group and a propanamide group attached to a benzamide core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE typically involves the reaction of 2-methoxy-5-nitrobenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction of the nitro group to an amine group. The resulting amine is then acylated with benzoyl chloride to form the final benzamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXY-5-PROPANAMIDOPHENYL)BENZAMIDE is unique due to the presence of both methoxy and propanamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[2-methoxy-5-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-16(20)18-13-9-10-15(22-2)14(11-13)19-17(21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUFXCQZNWNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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